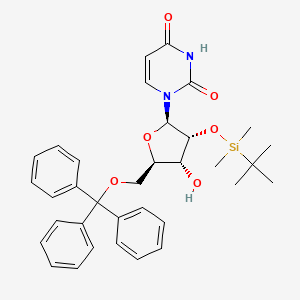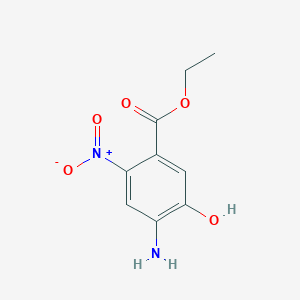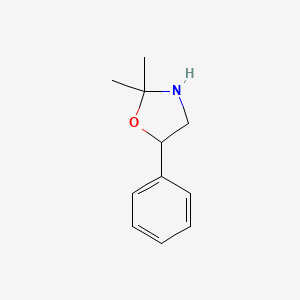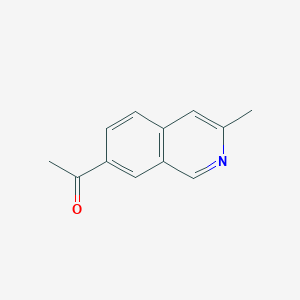
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is a complex organic compound that features a phosphine ligand. This compound is notable for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid typically involves the phosphorylation of benzoic acid derivatives with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution reactions. The conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid has several scientific research applications:
Biology: The compound’s steric bulk and electron-donating properties make it useful in the study of enzyme mimetics and other biological catalysts.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism by which 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid exerts its effects is primarily through its role as a ligand. The phosphine ligand coordinates with transition metals, facilitating various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the stability and reactivity of the metal center, leading to improved catalytic performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- 2-(Diphenylphosphino)benzoic acid
- 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
Uniqueness
Compared to similar compounds, 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is unique due to its combination of steric bulk and electron-donating properties. This makes it particularly effective in catalytic processes that require both stability and reactivity. Its ability to participate in a wide range of reactions also sets it apart from other phosphine ligands .
Propriétés
Formule moléculaire |
C37H51O4P |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O4P/c1-34(2,3)26-19-23(20-27(31(26)40-13)35(4,5)6)42(30-18-16-15-17-25(30)33(38)39)24-21-28(36(7,8)9)32(41-14)29(22-24)37(10,11)12/h15-22H,1-14H3,(H,38,39) |
Clé InChI |
YYMCSSYLZLGVOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)

![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)


![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)


![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)



